N~4~-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide
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Overview
Description
N~4~-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of N4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide typically involves the reaction of 1,3,4-thiadiazole derivatives with piperidine derivatives. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Chemical Reactions Analysis
N~4~-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and carbon disulfide . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~4~-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promising antimicrobial and anticancer activities . In medicine, it is being investigated for its potential use as a therapeutic agent for various diseases. In industry, it is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to disrupt processes related to DNA replication, which allows it to inhibit the replication of both bacterial and cancer cells . This disruption is primarily due to the bioisosteric nature of the 1,3,4-thiadiazole ring, which mimics the structure of pyrimidine, a key component of nucleic acids .
Comparison with Similar Compounds
N~4~-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is unique compared to other similar compounds due to its specific structure and the presence of the tert-butyl group. Similar compounds include other 1,3,4-thiadiazole derivatives such as N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide and N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide . These compounds also exhibit a wide range of biological activities, but their specific properties and applications may vary depending on their structure and functional groups.
Properties
IUPAC Name |
4-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O2S/c1-6-21(7-2)16(24)22-10-8-12(9-11-22)13(23)18-15-20-19-14(25-15)17(3,4)5/h12H,6-11H2,1-5H3,(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUZNUXACRACCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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